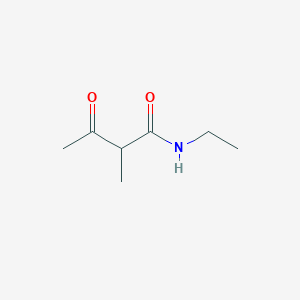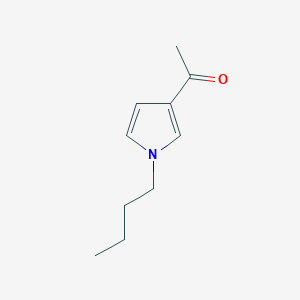
N-Ethyl-2-methyl-3-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-2-methyl-3-oxobutanamide, also known as ethyl acetoacetate, is a colorless liquid that is commonly used in organic synthesis. It is a versatile compound that has a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and food additives. Ethyl acetoacetate is a beta-ketoester that contains two carbonyl groups and an ethyl group, which makes it an important building block for the synthesis of many organic compounds.
Mecanismo De Acción
The mechanism of action of N-Ethyl-2-methyl-3-oxobutanamide acetoacetate is not well understood, but it is believed to be due to its ability to act as a nucleophile and form covalent bonds with other molecules. Ethyl acetoacetate can also undergo a range of chemical reactions, including esterification, aldol condensation, and Michael addition. These reactions make it an important building block for the synthesis of many organic compounds.
Biochemical and Physiological Effects
Ethyl acetoacetate has been shown to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory, antipyretic, and analgesic properties. Ethyl acetoacetate has also been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, it has been found to have anti-tumor activity and can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-Ethyl-2-methyl-3-oxobutanamide acetoacetate in lab experiments is its versatility. It can be used as a building block for the synthesis of many organic compounds, and its reactions can be easily controlled. Another advantage is its low toxicity, which makes it safe to handle in the laboratory.
One of the limitations of using this compound acetoacetate in lab experiments is its reactivity. It can react with other molecules in the laboratory, which can make it difficult to isolate and purify. Another limitation is its cost, as it is a relatively expensive compound.
Direcciones Futuras
There are many future directions for the use of N-Ethyl-2-methyl-3-oxobutanamide acetoacetate in scientific research. One potential direction is the synthesis of new drugs using this compound acetoacetate as a building block. Another potential direction is the development of new agrochemicals using this compound acetoacetate as a starting material. Ethyl acetoacetate can also be used in the synthesis of new materials, such as polymers and nanoparticles. Finally, this compound acetoacetate can be used in the development of new analytical methods for the detection of various molecules.
Métodos De Síntesis
Ethyl acetoacetate can be synthesized through the Claisen condensation reaction between N-Ethyl-2-methyl-3-oxobutanamide acetate and this compound acetoacetate. The reaction is carried out in the presence of a strong base such as sodium ethoxide or sodium hydroxide. The reaction is usually conducted under reflux conditions, and the product is obtained by distillation.
Aplicaciones Científicas De Investigación
Ethyl acetoacetate has been extensively used in scientific research for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and food additives. It is an important intermediate in the synthesis of many drugs, such as barbiturates, antihistamines, and anti-inflammatory agents. Ethyl acetoacetate is also used in the synthesis of agrochemicals, such as insecticides and herbicides.
Propiedades
Número CAS |
139192-43-1 |
|---|---|
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
N-ethyl-2-methyl-3-oxobutanamide |
InChI |
InChI=1S/C7H13NO2/c1-4-8-7(10)5(2)6(3)9/h5H,4H2,1-3H3,(H,8,10) |
Clave InChI |
VWAZBWBFYOAMHH-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C(C)C(=O)C |
SMILES canónico |
CCNC(=O)C(C)C(=O)C |
Sinónimos |
Butanamide, N-ethyl-2-methyl-3-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B165541.png)











